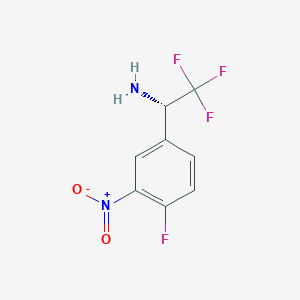![molecular formula C8H16N2O2 B12869322 (2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol is a chiral compound with significant importance in organic chemistry. This compound features two pyrrolidine rings connected via a single bond, with hydroxyl groups attached to the fourth carbon of each ring. The stereochemistry of this compound is defined by the (2S,3’S,4R) configuration, which influences its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine derivatives.
Formation of the Bipyrrolidine Core: The two pyrrolidine rings are connected through a series of reactions, often involving nucleophilic substitution or coupling reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol may involve:
Large-Scale Synthesis: Utilizing batch reactors to carry out the coupling and oxidation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Ensuring the product meets purity standards through analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, tosyl chloride in pyridine.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines or diols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to fit into specific active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,2’S)-2,2’-Bipyrrolidine: Another chiral bipyrrolidine derivative with different stereochemistry.
(2S,3S)-2,3-Dihydroxysuccinate: A compound with similar functional groups but different core structure.
Uniqueness
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups on both pyrrolidine rings. This configuration imparts distinct reactivity and interaction profiles compared to other bipyrrolidine derivatives.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(3R,5S)-5-[(3S)-4-hydroxypyrrolidin-3-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C8H16N2O2/c11-5-1-7(10-2-5)6-3-9-4-8(6)12/h5-12H,1-4H2/t5-,6+,7+,8?/m1/s1 |
InChI Key |
HRFAQNFBBKZAKA-JXMHAVLCSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1[C@@H]2CNCC2O)O |
Canonical SMILES |
C1C(CNC1C2CNCC2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


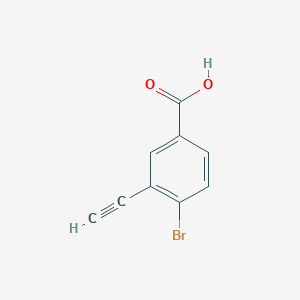
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
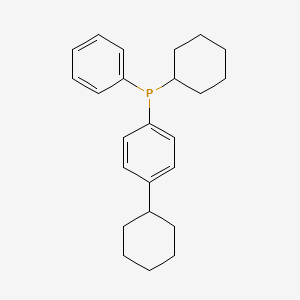
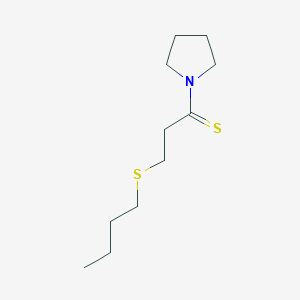
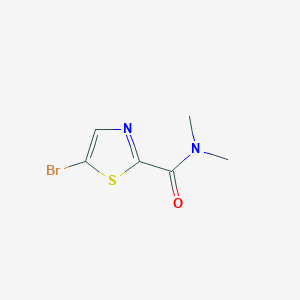



![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
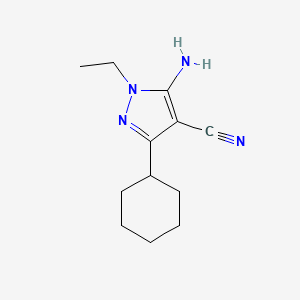
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
